2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate
Description
2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate is an aryl triflate derivative characterized by a trifluoromethanesulfonyl (triflyl) group attached to a substituted phenyl ring. The phenyl ring features a fluorine atom at the 2-position and a methoxy group at the 4-position. This combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents modulates the compound’s electronic properties, influencing its reactivity in organic synthesis. Aryl triflates are widely employed as leaving groups in nucleophilic aromatic substitution (NAS) reactions or as precursors in cross-coupling reactions due to the triflyl group’s strong electron-withdrawing nature .
Properties
Molecular Formula |
C8H6F4O4S |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
(2-fluoro-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F4O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
XELWCBVAXIEQLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-fluoro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is used in various scientific research applications, including:
Organic synthesis: As a reagent for introducing the trifluoromethanesulphonate group into organic molecules.
Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material science: In the development of advanced materials with specific properties.
Biological studies: As a probe for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic transformations and biological studies to modify target molecules and study their interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structurally related compounds include:
4-Methylphenyl Trifluoromethanesulfonate
- Substituents: Methyl group at the 4-position.
- CAS RN: 29540-83-8; Molecular weight: 240.20 g/mol; Purity: >95.0% (HPLC) .
2-Methylphenyl Trifluoromethanesulfonate
- Substituents: Methyl group at the 2-position.
- CAS RN: 66107-34-4; Molecular weight: 240.20 g/mol; Purity: >95.0% (HPLC) .
Methyl Trifluoromethanesulfonate Alkyl triflate with a methyl group. CAS RN: Not explicitly listed; Hazard classification: H226 (flammable), H314 (severe skin burns) .
Reactivity and Selectivity
- Methoxy groups (electron-donating) at the 4-position may stabilize intermediates in substitution reactions but could reduce electrophilicity at the triflate-bearing carbon.
- Alkylation Efficiency :
- In microwave-assisted alkylation, methyl trifluoromethanesulfonate exhibits an oxygen/sulfur alkylation ratio of 5:1 under optimized conditions (Cs₂CO₃, acetonitrile, 150°C) . The steric and electronic profile of 2-fluoro-4-methoxyphenyl triflate may alter this ratio, favoring specific nucleophilic attacks.
Physical Properties and Commercial Availability
| Compound | Molecular Weight (g/mol) | CAS RN | Purity | Price (5g) | Hazard Classification |
|---|---|---|---|---|---|
| 4-Methylphenyl trifluoromethanesulfonate | 240.20 | 29540-83-8 | >95.0% | ¥23,500 | 4-3-III (危) |
| 2-Methylphenyl trifluoromethanesulfonate | 240.20 | 66107-34-4 | >95.0% | ¥23,500 | 4-3-III (危) |
| 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate | ~274.18 (estimated) | Not provided | N/A | N/A | Likely similar |
Note: Prices and purity data for 2-fluoro-4-methoxyphenyl triflate are unavailable in the provided evidence. Molecular weight is estimated based on substituent contributions.
Biological Activity
2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate, a compound characterized by its trifluoromethanesulfonate functional group attached to a fluorinated aromatic ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in drug development.
The molecular formula of 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate is CHFOS, with a molecular weight of approximately 274.19 g/mol. The presence of both fluorine and methoxy groups significantly influences its chemical behavior and reactivity, enhancing lipophilicity and metabolic stability, which are critical for bioactivity.
Pharmacological Potential
- Antitumor Activity : Compounds similar to 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate have been investigated for their antitumor properties. For instance, derivatives that share structural features have demonstrated significant inhibitory effects on cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Interaction : The compound's trifluoromethanesulfonate group enhances its electrophilic character, making it a valuable intermediate in nucleophilic substitution reactions. This property is crucial for designing inhibitors targeting specific enzymes involved in disease pathways.
Synthesis Methods
Synthesis of 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available fluorinated phenols.
- Triflation Reaction : The key step involves the reaction of the phenolic compound with trifluoromethanesulfonic anhydride in the presence of a base to form the corresponding triflate.
- Purification : The product is purified through standard techniques such as recrystallization or chromatography.
Case Studies
Several studies have explored related compounds and their biological activities:
These case studies highlight the potential of fluorinated compounds in developing new therapeutic agents.
The mechanism by which 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate exerts its effects likely involves interactions with specific molecular targets such as enzymes and receptors. Detailed studies on binding affinity and molecular interactions are essential to elucidate its full mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
